BenchChemオンラインストアへようこそ!

Furantoin

Antimicrobial resistance surveillance Urinary tract infection Escherichia coli

Nitrofurantoin (CAS 67-20-9) is a first-line antibiotic for uncomplicated UTIs, recommended by IDSA, EAU, and AUA. It achieves ~93% clinical cure with only 0.1–2.3% E. coli resistance vs. 18.9–20% for TMP-SMX. Its unique pharmacokinetic profile delivers high urinary concentrations (>100 μg/mL) without systemic exposure, making it a stewardship-preferred choice. Macrocrystalline formulation ensures reduced GI adverse events (12% vs 20% microcrystalline). Essential for ESBL cystitis—carbapenem-sparing with 77.3% clinical cure equivalence. Procure ≥98% HPLC purity for antimicrobial susceptibility testing, MIC panels, or API development.

Molecular Formula C8H6N4O5
Molecular Weight 238.16 g/mol
CAS No. 67-20-9
Cat. No. B1679001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurantoin
CAS67-20-9
SynonymsFuradantin
Furadantine
Furadoine
Furadonine
Furantoin
Macrodantin
Nitrofurantoin
Nitrofurantoin Sodium Salt
Nitrofurantoin, Monohydrate
Molecular FormulaC8H6N4O5
Molecular Weight238.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)
InChIKeyNXFQHRVNIOXGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility35.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Soly (mg/100 ml): water (pH 7) 19.0;  95% ethanol 51.0;  acetone 510;  DMF 8000;  peanut oil 2.1;  glycerol 60;  polyethylene glycol 1500.
Very slightly soluble in alcohol and practically insoluble in ether and water.
In water, 79 mg/l at 24 °C.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofurantoin CAS 67-20-9: Technical Procurement Guide for a First-Line Urinary Antibiotic


Nitrofurantoin (CAS 67-20-9) is a synthetic nitrofuran antibiotic with a unique bactericidal mechanism dependent on bacterial nitroreductase activation, rendering it selectively active within the urinary tract [1]. It has been in clinical use for over 60 years and remains a first-line agent for uncomplicated lower urinary tract infections in international treatment guidelines [2]. Unlike most systemic antibiotics, nitrofurantoin achieves negligible serum concentrations while attaining urinary levels exceeding 100 μg/mL, making it specifically indicated for cystitis rather than pyelonephritis [3].

Nitrofurantoin vs. Generic UTI Antibiotics: Why Substitution Is Not Clinically or Operationally Neutral


Substituting nitrofurantoin with another urinary anti-infective or nitrofuran derivative is not clinically interchangeable. Nitrofurantoin demonstrates substantially lower resistance rates among Escherichia coli urinary isolates (0.1–2.3%) compared with widely used alternatives such as trimethoprim-sulfamethoxazole (18.9–20%) and ampicillin (41.0%) [1][2]. Additionally, its unique pharmacokinetic profile—achieving high urinary concentrations without measurable tissue accumulation—differentiates it from fosfomycin, fluoroquinolones, and β-lactams, all of which exert systemic exposure and corresponding collateral ecological pressure [3]. Cross-resistance patterns and adverse event profiles vary markedly across the nitrofuran class; in vitro data indicate nifuratel has superior antimicrobial properties to nitrofurantoin against certain strains, while nitrofurazone and furazolidone exhibit divergent susceptibility profiles [4]. Therefore, procurement decisions based solely on class membership or formulary cost risk compromising both therapeutic outcomes and antimicrobial stewardship objectives.

Nitrofurantoin Evidence Guide: Quantifiable Differentiation Against Comparators for Procurement Decisions


Nitrofurantoin Resistance Rates in E. coli Urinary Isolates vs. TMP-SMX, Ampicillin, and Ciprofloxacin

In a Canadian national surveillance study of 2,000 outpatient urinary tract isolates, nitrofurantoin demonstrated a mean resistance rate of 5.0% across all isolates and 0.1% among Escherichia coli specifically (n=1,681). This contrasts markedly with ampicillin (41.1% all isolates; 41.0% E. coli), trimethoprim-sulfamethoxazole (19.2% all isolates; 18.9% E. coli), mecillinam (14.7% all isolates; 7.4% E. coli), and ciprofloxacin (1.8% all isolates; 1.2% E. coli) [1]. A more recent English surveillance study (2015–2019) confirmed persistently low nitrofurantoin resistance among E. coli urinary samples, decreasing from 2.9% in 2015 to 2.3% in 2019 [2].

Antimicrobial resistance surveillance Urinary tract infection Escherichia coli Empiric therapy selection

Nitrofurantoin Macrocrystalline vs. Microcrystalline Formulation: Quantified Reduction in Gastrointestinal Adverse Events

In a double-blind, randomized study of 57 adult patients with urinary tract infections receiving either macrocrystalline or microcrystalline nitrofurantoin (100 mg capsules, 3 capsules daily for 1–2 weeks), mild/tolerable gastrointestinal disturbances were observed in 12% of patients treated with macrocrystals versus 20% with microcrystals. Severe gastrointestinal intolerance occurred in 3% of the macrocrystal group versus 20% of the microcrystal group (P<0.05) [1]. Bioequivalence studies further demonstrate that faster-releasing generic formulations not meeting Macrodantin® reference standards may increase adverse event potential without improving efficacy [2].

Formulation development Adverse event reduction Patient compliance Crystal engineering

Nitrofurantoin Clinical Efficacy vs. Fosfomycin in Uncomplicated UTI: Randomized Controlled Trial Outcomes

A randomized controlled trial comparing 5-day nitrofurantoin (100 mg three times daily) with single-dose fosfomycin (3 g) in women with uncomplicated lower urinary tract infection demonstrated superior outcomes with nitrofurantoin. Clinical resolution occurred in 70% of nitrofurantoin-treated patients versus 58% in the fosfomycin group (NNT = 8.1; 95% CI 4.8–25.9). Microbiological resolution, defined by negative urine culture, was also significantly higher with nitrofurantoin. Adverse events were mild and comparable between groups [1]. In contrast, a 2024 network meta-analysis ranked fosfomycin highest for clinical and microbiological cure (P-score=0.99) versus nitrofurantoin, TMP-SMX, and ciprofloxacin, though this analysis aggregates heterogeneous trials and single-dose fosfomycin comparator studies [2].

Clinical trial Uncomplicated UTI Fosfomycin comparator Microbiological cure

Nitrofurantoin Urinary Pharmacokinetics and Bioavailability Enhancement with Food vs. Fasting Administration

Nitrofurantoin bioavailability is significantly enhanced when administered with food. A crossover study in healthy subjects demonstrated that food increased nitrofurantoin bioavailability by 20% to 400% across five commercial dosage forms, with the greatest enhancement occurring in formulations with poorer dissolution characteristics [1]. Package insert data confirms that food increases nitrofurantoin bioavailability by approximately 40%, and 20–25% of a single oral dose is recovered unchanged in urine over 24 hours [2]. Plasma concentrations remain low (peak <1 μg/mL), while urinary concentrations reach 50–250 mg/L—approximately 100- to 250-fold higher than serum levels [3]. This pharmacokinetic profile is unique among urinary anti-infectives; fosfomycin, fluoroquinolones, and β-lactams all achieve measurable systemic tissue distribution and do not exhibit the same magnitude of urinary concentration selectivity.

Pharmacokinetics Bioavailability Food effect Urinary excretion

Nitrofurantoin Polymorph and Cocrystal Hydration Stability vs. β Polymorph Baseline

Nitrofurantoin is known to undergo polymorphic transformation to a hydrate form in aqueous medium, which can alter dissolution behavior and bioavailability. Pharmaceutical cocrystals of nitrofurantoin with p-aminobenzoic acid (PABA) demonstrated superior hydration stability compared with the stable β polymorph and hydrate form II. The NF–PABA cocrystal exhibited minimal transformation to NF hydrate while maintaining a dissolution rate comparable to the reference drug [1]. In comparative studies across three structurally related hydantoin-based APIs (nitrofurantoin, furazidin, and dantrolene), nitrofurantoin displayed distinct propensities for polymorph, hydrate, and solvate formation that differentiate its solid-form landscape from analogs [2].

Solid-state chemistry Polymorph stability Cocrystal engineering Dissolution rate

Nitrofurantoin vs. Carbapenems and Other Comparators in ESBL-Producing Enterobacterales Cystitis: Clinical Cure Equivalence

In a multicenter retrospective cohort study of 225 afebrile adults with cystitis caused by ESBL-producing Enterobacterales, nitrofurantoin demonstrated clinical cure rates not significantly different from comparators (77.3% for nitrofurantoin vs. 86.2% for comparators; P=0.101; adjusted OR 0.82, 95% CI 0.34–1.99). Carbapenems were the most frequently used comparator (57.2% of comparator group). Notably, nitrofurantoin showed numerically lower odds of relapse (aOR 0.28, 95% CI 0.07–1.18) and reinfection (aOR 0.43, 95% CI 0.13–1.43), though these differences did not reach statistical significance [1].

ESBL Antimicrobial resistance Cystitis Carbapenem-sparing therapy

Nitrofurantoin Procurement Applications: Evidence-Backed Use Cases Across Research and Industrial Settings


Empiric First-Line Therapy for Uncomplicated Cystitis in Outpatient Formularies

Nitrofurantoin is recommended as first-line empiric therapy for uncomplicated lower urinary tract infections by the Infectious Diseases Society of America, European Association of Urology, and American Urological Association, achieving approximately 93% clinical cure and 88% microbiological eradication in treated patients [1]. This recommendation is underpinned by consistently low E. coli resistance rates (0.1–2.3%) compared with TMP-SMX (18.9–20%) and ampicillin (41.0%) [2][3]. For health system procurement, nitrofurantoin represents a stewardship-preferred option that preserves newer broad-spectrum agents while maintaining high empiric efficacy without requiring pretreatment urine culture in uncomplicated cases.

Carbapenem-Sparing Therapy for ESBL-Producing Enterobacterales Cystitis

In the context of rising ESBL prevalence, nitrofurantoin provides a carbapenem-sparing oral option for cystitis caused by ESBL-producing Enterobacterales. The multicenter cohort study demonstrated clinical cure equivalence to comparators (primarily carbapenems) with 77.3% vs. 86.2% cure rates (P=0.101) [1]. Procurement for inpatient and outpatient settings where ESBL prevalence exceeds 10% should prioritize nitrofurantoin as a formulary essential to reduce carbapenem utilization and associated selection pressure for carbapenem-resistant organisms.

Macrocrystalline Formulation Selection for Improved Patient Tolerability

When procuring nitrofurantoin finished dosage forms, specification of macrocrystalline formulation is supported by direct comparative data showing reduced gastrointestinal adverse events versus microcrystalline formulations: 12% vs. 20% for mild/tolerable events, and 3% vs. 20% for severe GI intolerance (P<0.05) [1]. Bioequivalence studies further indicate that generic formulations with faster release kinetics than the Macrodantin® reference may increase adverse event potential without improving efficacy [2]. Procurement specifications should explicitly require macrocrystalline or monohydrate/macrocrystal combination products (e.g., Macrobid® equivalent) to optimize patient compliance.

Antimicrobial Susceptibility Testing Reference Standard

Nitrofurantoin serves as a key reference compound in antimicrobial susceptibility testing panels for urinary tract isolates. The CLSI susceptibility breakpoint for Enterobacteriaceae is ≤32 μg/mL, with >90% of clinical E. coli strains reported susceptible [1]. For research and clinical microbiology laboratories, procurement of high-purity nitrofurantoin (CAS 67-20-9) is essential for MIC determination, quality control strain validation, and epidemiological surveillance studies tracking longitudinal resistance trends. The sustained low resistance rates (2.3–2.9% in recent English surveillance) [2] make nitrofurantoin a stable comparator for evaluating novel urinary anti-infectives and monitoring shifts in uropathogen susceptibility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.